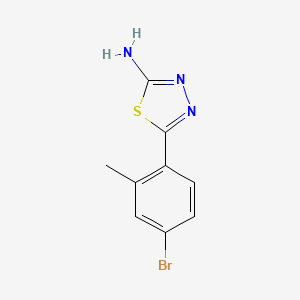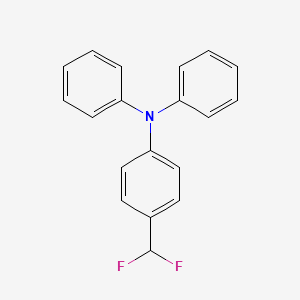
4-(Difluoromethyl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-N,N-diphenylaniline is an organic compound characterized by the presence of a difluoromethyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-N,N-diphenylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. The reaction conditions often include the use of bases such as potassium hydroxide (KOH) and solvents like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-(Difluoromethyl)-N,N-diphenylaniline has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-N,N-diphenylaniline
- 4-(Difluoromethyl)phenol
- 4-(Difluoromethyl)benzene
Comparison: 4-(Difluoromethyl)-N,N-diphenylaniline is unique due to the presence of both the difluoromethyl group and the diphenylamine structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
Properties
Molecular Formula |
C19H15F2N |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H15F2N/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H |
InChI Key |
FNXKRCYRFYFZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


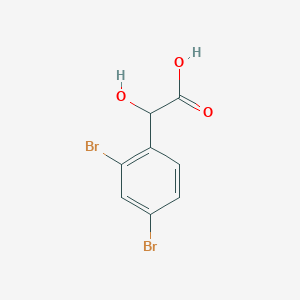
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
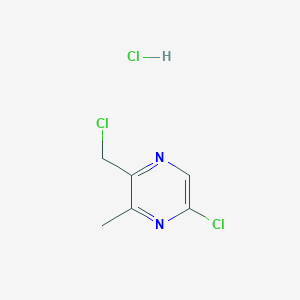
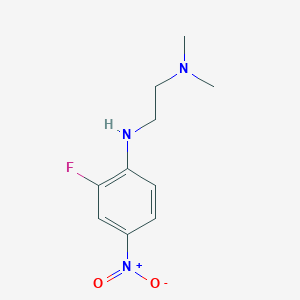
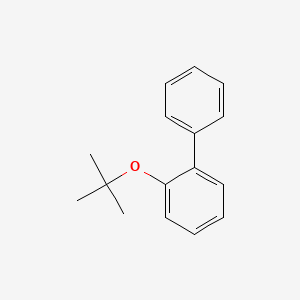
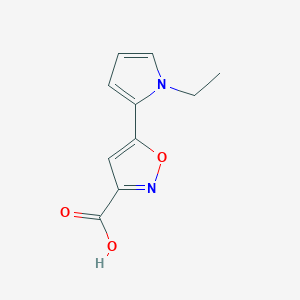
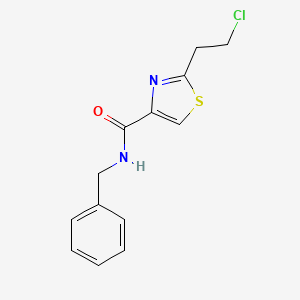
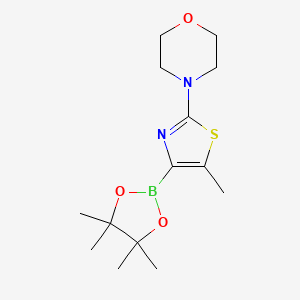
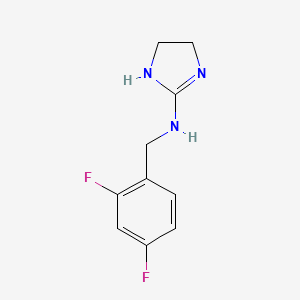
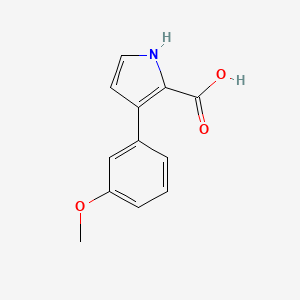
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
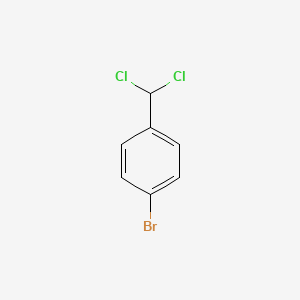
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
